Methyl 4,6-dihydroxy-5-iodonicotinate
Description
Methyl 4,6-dihydroxy-5-iodonicotinate (CAS: 1190198-28-7) is a nicotinic acid derivative with the molecular formula C₇H₆INO₄ and a molecular weight of 295.03 g/mol . This compound features a pyridine ring substituted with hydroxyl groups at positions 4 and 6, an iodine atom at position 5, and a methyl ester at position 2. Its structural complexity and iodine substituent make it a candidate for specialized applications in pharmaceutical intermediates or coordination chemistry.
Properties
IUPAC Name |
methyl 4-hydroxy-5-iodo-6-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO4/c1-13-7(12)3-2-9-6(11)4(8)5(3)10/h2H,1H3,(H2,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMXGUNKQKCMHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC(=O)C(=C1O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4,6-dihydroxy-5-iodonicotinate typically involves the iodination of a nicotinic acid derivative followed by esterification. The reaction conditions often include the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the nicotinic acid ring. The esterification step involves the reaction of the iodinated nicotinic acid with methanol in the presence of an acid catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Methyl 4,6-dihydroxy-5-iodonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of deiodinated products.
Substitution: Formation of new derivatives with different functional groups.
Scientific Research Applications
Methyl 4,6-dihydroxy-5-iodonicotinate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4,6-dihydroxy-5-iodonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and iodine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzyme inhibition or activation, as well as modulation of signaling pathways .
Comparison with Similar Compounds
Research Implications
- Pharmaceutical Relevance: The iodine atom in this compound may enhance binding to biological targets via halogen bonding, a feature absent in non-halogenated analogs like Methyl 4,6-dihydroxynicotinate .
- Synthetic Flexibility : Ethyl ester derivatives (e.g., CAS 1098071-23-8) offer a route to prodrug development, where ester hydrolysis in vivo releases the active carboxylic acid .
Biological Activity
Methyl 4,6-dihydroxy-5-iodonicotinate is a compound of significant interest in the fields of organic chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is synthesized through the iodination of a nicotinic acid derivative. The synthesis typically involves iodine and an oxidizing agent under controlled conditions to ensure selectivity and yield. The compound features hydroxyl groups that can undergo oxidation or substitution reactions, making it versatile in synthetic organic chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom enhances its binding affinity and specificity compared to other halogenated derivatives like bromine or chlorine analogs.
Key Mechanisms:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit various enzymes, which can be crucial in disease modulation.
- Redox Activity : It may participate in redox reactions, influencing cellular pathways involved in oxidative stress and inflammation.
Antioxidant Properties
Research indicates that this compound exhibits antioxidant properties, which can protect cells from oxidative damage. This activity is vital in preventing diseases linked to oxidative stress, such as cancer and cardiovascular disorders.
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various experimental models. For instance, studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
Antimicrobial Activity
This compound has been evaluated for its antimicrobial properties against a range of pathogens. Its efficacy against bacterial strains highlights its potential as an antimicrobial agent .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Inhibition of Enzymatic Activity :
- Antioxidant Activity Assessment :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Methyl 4,6-dihydroxy-5-bromonicotinate | Moderate enzyme inhibition | Bromine substitution |
| Methyl 4,6-dihydroxy-5-chloronicotinate | Lower antimicrobial activity | Chlorine substitution |
| Methyl 4,6-dihydroxy-5-fluoronicotinate | Stronger antioxidant properties | Fluorine substitution |
This compound stands out due to its iodine atom, which enhances its reactivity and specificity in biological systems compared to other halogenated derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
